molecular formula C13H10BrCl B12968768 3-Bromo-4'-(chloromethyl)-1,1'-biphenyl

3-Bromo-4'-(chloromethyl)-1,1'-biphenyl

Cat. No.: B12968768
M. Wt: 281.57 g/mol
InChI Key: IVQHLYAOYWEZPH-UHFFFAOYSA-N
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Description

3-Bromo-4’-(chloromethyl)-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromine atom at the 3-position and a chloromethyl group at the 4’-position on the biphenyl structure. Biphenyl compounds are known for their stability and are widely used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4’-(chloromethyl)-1,1’-biphenyl typically involves the bromination and chloromethylation of biphenyl. One common method is the bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position.

The chloromethylation step involves the reaction of the brominated biphenyl with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. This reaction introduces the chloromethyl group at the 4’-position.

Industrial Production Methods

Industrial production of 3-Bromo-4’-(chloromethyl)-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4’-(chloromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form biphenyl derivatives.

    Reduction Reactions: Reduction of the bromine or chloromethyl groups can lead to the formation of different biphenyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-Bromo-4’-(chloromethyl)-1,1’-biphenyl has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4’-(chloromethyl)-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The bromine and chloromethyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects such as enzyme inhibition or DNA interaction.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-chlorobiphenyl
  • 4-Bromo-3-chlorobiphenyl
  • 3-Chloro-4-bromobiphenyl

Uniqueness

3-Bromo-4’-(chloromethyl)-1,1’-biphenyl is unique due to the presence of both bromine and chloromethyl groups on the biphenyl structure

Properties

Molecular Formula

C13H10BrCl

Molecular Weight

281.57 g/mol

IUPAC Name

1-bromo-3-[4-(chloromethyl)phenyl]benzene

InChI

InChI=1S/C13H10BrCl/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8H,9H2

InChI Key

IVQHLYAOYWEZPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)CCl

Origin of Product

United States

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